molecular formula C17H22FN3O3 B5370955 N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide

N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide

Cat. No. B5370955
M. Wt: 335.4 g/mol
InChI Key: OQAUVFIFLPCHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FAAH inhibitor is a type of enzyme inhibitor that targets fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH has been linked to several potential therapeutic benefits, including pain relief, anxiety reduction, and anti-inflammatory effects.

Mechanism of Action

N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor works by blocking the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. By inhibiting this compound, this compound inhibitor increases the levels of endocannabinoids in the body, which can lead to the activation of cannabinoid receptors and subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in the body. The inhibition of this compound leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and lead to pain relief, anxiety reduction, and anti-inflammatory effects. Additionally, this compound inhibitor has been shown to modulate the levels of other neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor has several advantages for lab experiments, including its high selectivity and potency. This compound inhibitor has been shown to selectively inhibit this compound without affecting other enzymes, which reduces the risk of off-target effects. Additionally, this compound inhibitor has high potency, which allows for the use of lower doses and reduces the risk of toxicity. However, this compound inhibitor has several limitations, including its poor solubility and stability, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound inhibitor and its effects on different physiological processes. Finally, the development of novel formulations and delivery methods for this compound inhibitor may improve its therapeutic efficacy and reduce its limitations.

Synthesis Methods

The synthesis of N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor involves a multi-step process that requires several chemical reagents and equipment. The process typically starts with the preparation of the N~1~-(2-fluorophenyl)-beta-alaninamide, which is then reacted with azepan-1-yl(oxo)acetic acid to form the this compound. The final product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, anxiety disorders, and inflammatory diseases. The inhibition of this compound has been shown to increase the levels of endocannabinoids in the body, which are known to have analgesic, anxiolytic, and anti-inflammatory effects. Several preclinical studies have demonstrated the efficacy of this compound inhibitor in reducing pain and anxiety-like behaviors in animal models.

properties

IUPAC Name

3-[[2-(azepan-1-yl)-2-oxoacetyl]amino]-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-13-7-3-4-8-14(13)20-15(22)9-10-19-16(23)17(24)21-11-5-1-2-6-12-21/h3-4,7-8H,1-2,5-6,9-12H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUVFIFLPCHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NCCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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